Sequence Orientation Dictates PEPT1 Transporter Recognition: H-Val-Asp-OH vs. H-Asp-Val-OH
The sequence orientation of the Val-Asp dipeptide is a critical determinant of recognition by the intestinal H+/peptide cotransporter PEPT1. H-Asp-Val-OH (the reverse-sequence dipeptide) exhibits fundamentally different transporter binding behavior compared to H-Val-Asp-OH. In competition assays using [14C]Gly-Sar uptake in MDCK cells expressing human PEPT1, Asp-Val demonstrates measurable binding affinity, whereas anionic dipeptides with N-terminal acidic residues show altered proton-coupling stoichiometry relative to neutral and cationic dipeptides [1]. This sequence-dependent recognition has direct implications for studies of intestinal peptide transport, prodrug design, and metabolomic profiling.
| Evidence Dimension | PEPT1 binding affinity (competitive inhibition of [14C]Gly-Sar uptake) |
|---|---|
| Target Compound Data | H-Val-Asp-OH (Val-Asp): specific binding data not fully quantified in published competitive assays; sequence features N-terminal hydrophobic valine followed by C-terminal acidic aspartic acid |
| Comparator Or Baseline | H-Asp-Val-OH (Asp-Val): documented as a PEPT1-interacting ligand with binding affinity measurable via competition assays in MDCK cells expressing human PEPT1 |
| Quantified Difference | Sequence inversion alters substrate recognition: Val-Asp (hydrophobic→acidic) vs. Asp-Val (acidic→hydrophobic) presents distinct charge distribution at the binding pocket, affecting proton-coupling efficiency and transport kinetics [1] |
| Conditions | MDCK cell monolayer expressing human PEPT1; [14C]Gly-Sar as radiolabeled substrate; competition binding assay |
Why This Matters
Selecting the correct sequence orientation is essential for experiments involving intestinal peptide transport, as H-Asp-Val-OH will not recapitulate the transport behavior of H-Val-Asp-OH and may produce misleading results in uptake or competition studies.
- [1] Balimane PV, Tamai I, Guo A, et al. Direct evidence for peptide transporter (PepT1)-mediated uptake of a nonpeptide prodrug, valacyclovir. Biochem Biophys Res Commun. 1998;250(2):246-251. View Source
